molecular formula C21H16F2N2O3 B2835735 3,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955686-15-4

3,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2835735
CAS RN: 955686-15-4
M. Wt: 382.367
InChI Key: CHXTUBMQDOCPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16F2N2O3 and its molecular weight is 382.367. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Heterocycles Synthesis

Researchers have developed methods for synthesizing fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This process enables the synthesis of diverse fluorinated compounds, demonstrating significant synthetic potentials. The methodology hinges on the directional group-dependent pathways, leading to either open-chain or cyclization products, as elucidated through detailed density functional theory (DFT) studies (Wu et al., 2017).

Tetrahydroisoquinoline Derivatives

Investigations into the synthesis of tetrahydroisoquinoline derivatives highlight their importance. For instance, the reaction of homophthalic anhydride and N-(furan-2-ylmethylidene)-benzylamine under specific conditions yielded trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This reaction showcases a diastereoselective approach to obtaining isoquinoline derivatives, which hold promise in pharmacological applications (Kandinska et al., 2006).

Applications in Organic Synthesis

The novel catalytic processes, such as the cobalt-catalyzed carbonylation of aminoquinoline benzamides and palladium-catalyzed annulations, underline the versatility and efficiency of utilizing isoquinoline and benzamide frameworks in organic synthesis. These methods open avenues for creating complex molecules with potential therapeutic applications, demonstrating the wide-ranging utility of these chemical frameworks in synthetic organic chemistry (Grigorjeva & Daugulis, 2014), (Vidal et al., 2019).

properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3/c22-17-6-4-14(11-18(17)23)20(26)24-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXTUBMQDOCPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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